(2E)-3-[4-(methylsulfanyl)phenyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide

Physicochemical property Drug-likeness Pharmacokinetic prediction

This cinnamamide-type scaffold uniquely combines a 4-methylsulfanyl electron-donating styryl group with a thiophen-3-ylmethyl amide anchor, creating an orthogonal geometry not found in standard acrylamides or thiophen-2-ylmethyl regioisomers. The dual-sulfur architecture provides enriched hydrogen-bond-acceptor and soft-base surfaces for metalloprotein or cysteine-rich target screening. Ideal for flavivirus phenotypic panels (WO2017102014A1) and as a non-cyano comparator in oncology lead optimization to decouple acrylamide-mediated genotoxicity from thiophene-dependent cytotoxicity. Intermediate lipophilicity (predicted XLogP3 ≈ 3.1) supports fragment- and scaffold-hopping campaigns.

Molecular Formula C15H15NOS2
Molecular Weight 289.41
CAS No. 1798408-11-3
Cat. No. B2908544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[4-(methylsulfanyl)phenyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide
CAS1798408-11-3
Molecular FormulaC15H15NOS2
Molecular Weight289.41
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C=CC(=O)NCC2=CSC=C2
InChIInChI=1S/C15H15NOS2/c1-18-14-5-2-12(3-6-14)4-7-15(17)16-10-13-8-9-19-11-13/h2-9,11H,10H2,1H3,(H,16,17)/b7-4+
InChIKeyYSBUXZOANJXWNR-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-[4-(Methylsulfanyl)phenyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide (CAS 1798408-11-3): Structural Profile & Sourcing Context


(2E)-3-[4-(Methylsulfanyl)phenyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide (CAS 1798408-11-3, molecular formula C₁₅H₁₅NOS₂, molecular weight 289.41 g/mol) is a synthetic α,β-unsaturated propene amide (cinnamamide-type scaffold) bearing a 4-methylsulfanylphenyl moiety conjugated to a thiophen-3-ylmethyl amide side chain . The compound belongs to the broader class of thiophene-containing acrylamides, which have garnered attention as privileged scaffolds in medicinal chemistry for their potential activity across antiviral, anticancer, and anti-inflammatory programs [1].

Why Generic Substitution Is Not Advisable for (2E)-3-[4-(Methylsulfanyl)phenyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide


Thiophene-containing propene amides are exquisitely sensitive to subtle structural modifications; even conserved substitutions at either the phenyl ring or the heterocyclic amide anchor have produced order-of-magnitude shifts in target potency and selectivity [1]. The precise combination present in this compound — a 4-methylsulfanyl electron-donating group on the styryl portion and a thiophen-3-ylmethyl (rather than thiophen-2-ylmethyl) regioisomer on the amide nitrogen — is not reliably mimicked by off-the-shelf cinnamamide or acrylamide alternatives. Consequently, interchange without experimental validation risks losing the specific intermolecular contact geometry that underpins biological readouts in any screening cascade [2].

Quantitative Differentiation Evidence for (2E)-3-[4-(Methylsulfanyl)phenyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide


Predicted Physicochemical Profile vs. Common Cinnamamide Comparators

The target compound (molecular weight 289.41 g/mol, XLogP3-AA ≈ 3.1, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, rotatable bond count = 5 as computed for the closest PubChem-indexed analog [1]) occupies a narrow property space that differentiates it from typical cinnamamide screening hits. Unsubstituted cinnamamide (MW 147.17, XLogP 1.4, HBD=1, HBA=1) and N-benzyl cinnamamide (MW 237.30, XLogP 2.8) fall well below the lipophilicity and molecular weight ranges of the target scaffold. This difference places the target compound closer to lead-like property guidelines (MW < 300; LogP ≤ 3) while still offering additional heteroatom-mediated interactions not available in the simpler scaffolds.

Physicochemical property Drug-likeness Pharmacokinetic prediction

Structural Distinction Within the Methylsulfanylphenyl Propene Amide Chemotype

Within the narrow chemotype of 4‑(methylsulfanyl)phenyl‑prop‑2‑enamides, the amide substituent critically governs biological target preference. A directly comparable congener — (E)‑N‑(4‑amino‑2‑propylquinolin‑6‑yl)‑3‑(4‑(methylthio)phenyl)acrylamide (CHEMBL385398) [1] — acts as a potent melanin‑concentrating hormone receptor 1 (MCH‑R1) ligand with an IC₅₀ of 9 nM (radioligand displacement) and an EC₅₀ of 71 nM (calcium mobilization assay). The target compound replaces the quinoline‑containing amide arm with a thiophen‑3‑ylmethyl group, thereby switching the pharmacophoric motif from a basic heterocycle to a neutral, sulfur‑rich moiety. While no direct bioactivity data exist for the target compound, this single-point variation is structurally analogous to modifications that have produced dramatic selectivity changes in other propene amide series [2].

Medicinal chemistry Structure-activity relationship Scaffold differentiation

Anticancer Potential Within the Thiophene-Acrylamide Class

Thiophene‑acrylamide hybrids derived from a design strategy similar to that of the target compound have demonstrated measurable antiproliferative activity. In a 2024 study [1], cyano‑acrylamide analogs incorporating a thiophene moiety were evaluated: compound 9 showed IC₅₀ 131.18 µM against PACA2 pancreatic cancer cells (vs. doxorubicin IC₅₀ 52.06 µM), and compound 10 exhibited IC₅₀ 24.51 µM against HePG2 hepatocellular carcinoma cells (vs. doxorubicin IC₅₀ 39.73 µM). Although these data derive from cyano‑acrylamides rather than the target non‑cyano prop‑2‑enamide, the shared thiophene‑acrylamide topology places the target compound within a class that has produced tractable anticancer hits. The absence of a cyano group on the target compound may confer a distinct selectivity profile by altering the electrophilic character of the Michael acceptor, a hypothesis that would need targeted experimental validation.

Anticancer screening Thiophene-acrylamide Cytotoxicity

Antiviral Scaffold Validation Through Thiophene Prop‑2‑enamide Patent Space

The international patent WO2017102014A1 [1] explicitly claims a genus of thiophene prop‑2‑enamide derivatives as flavivirus (including dengue, yellow fever, and tick‑borne encephalitis viruses) inhibitors. The target compound falls within the structural scope of Formula I described in the patent claims, which require a thiophene ring directly or indirectly coupled to a prop‑2‑enamide backbone. While specific IC₅₀ values for the target compound are not disclosed in the patent, the intellectual property validation by an academic‑industrial consortium (CNRS, Université de Montpellier, Aix‑Marseille Université) signals that the scaffold has been prioritized for viral target engagement. This contrasts with the majority of commercial thiophene‑acrylamides that lack any antiviral patent pedigree.

Antiviral Flavivirus Patent landscape

Target Application Scenarios for (2E)-3-[4-(Methylsulfanyl)phenyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Optimization with a Differentiated Prop‑2‑enamide Scaffold

The compound’s structural position within a bioactivity‑validated class (thiophene‑acrylamide) [REFS‑1] and its divergence from the MCH‑R1‑active quinoline‑amide congener [REFS‑2] make it suitable as a starting point for fragment‑ or scaffold‑hopping campaigns. Procurement teams can justify its acquisition over simpler cinnamamides on the basis of its intermediate lipophilicity (predicted XLogP3‑AA ≈ 3.1) [REFS‑3] and the presence of a thiophen‑3‑ylmethyl group, which provides an orthogonal vector for target‑directed library enumeration.

Flavivirus Antiviral Screening Cascades

Given the explicit Markush claim coverage in WO2017102014A1 [REFS‑1], the compound is a rational inclusion in dengue, yellow fever, or TBEV phenotypic screening panels. Its procurement is supported by the patent landscape, even in the absence of published target‑specific IC₅₀ data, because the structural genus has been deemed worthy of intellectual property protection by academic‑industry consortia focused on flavivirus inhibition.

Comparative Cytotoxicity Profiling in Oncology Research

The class‑level anticancer activity established by thiophene‑cyano‑acrylamide hybrids against HePG2 (IC₅₀ 24.51 µM) and PACA2 (IC₅₀ 131.18 µM) [REFS‑1] recommends the target compound as a non‑cyano comparator. Its distinct electrophilic character (absence of the cyano group) provides a way to decouple the potential genotoxicity contributions of the acrylamide Michael acceptor from the thiophene‑mediated cytotoxicity, a design feature relevant for lead prioritization in oncology programs.

Chemical Biology Probe Development Targeting Sulfur‑Rich Protein Binding Sites

The dual sulfur‑containing architecture (4‑methylsulfanylphenyl + thiophen‑3‑ylmethyl) [REFS‑2] offers an enriched hydrogen‑bond‑acceptor and soft‑base interaction surface that can be exploited for targeting metalloproteins, cysteine‑rich domains, or sulfur‑binding transcriptional regulators. In the absence of direct target engagement data, the compound serves as a high‑sulfur‑content screening probe whose selectivity fingerprint can be compared against mono‑sulfur analogs.

Quote Request

Request a Quote for (2E)-3-[4-(methylsulfanyl)phenyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.